N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide
Description
N-(3-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide is a synthetic organic compound characterized by a piperazine core substituted with a 4-methoxyphenyl group, a sulfonyl-linked propyl chain, and a phenoxyacetamide moiety. The compound was synthesized via a procedure analogous to patented methods for related acetamide derivatives, achieving a 65% yield .
Key structural features:
- Sulfonyl-propyl bridge: Improves solubility and stability.
- Phenoxyacetamide side chain: May influence binding kinetics and metabolic resistance.
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-10-8-19(9-11-20)24-13-15-25(16-14-24)31(27,28)17-5-12-23-22(26)18-30-21-6-3-2-4-7-21/h2-4,6-11H,5,12-18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXCDUUXIKGSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with a sulfonyl chloride derivative to form the sulfonylated intermediate. This intermediate is then reacted with 2-phenoxyacetyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran and may require temperature control to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Sulfonylation of the Piperazine
Introduction of the sulfonylpropyl group involves sulfonylation followed by alkylation:
-
Step 1 : React 4-(4-methoxyphenyl)piperazine with 3-chloropropanesulfonyl chloride in the presence of a base (e.g., KCO) in DMF .
-
Step 2 : Subsequent displacement of the chloride with a propylamine derivative under anhydrous conditions .
| Reagent | Conditions | Intermediate | Yield | Source |
|---|---|---|---|---|
| 3-Chloropropanesulfonyl chloride | DMF, KCO, 60°C | Piperazine sulfonamide | 78% | |
| Propylamine | DCM, RT, 12 h | Sulfonylpropylamine | 65% |
Acetamide Formation
The phenoxyacetamide group is introduced via amide coupling:
-
Step 1 : Synthesis of 2-phenoxyacetic acid by reacting phenol with chloroacetic acid in alkaline conditions .
-
Step 2 : Activation of the carboxylic acid using carbodiimides (e.g., EDC/HOBt) and coupling with the sulfonylpropylamine intermediate .
| Reaction Component | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Phenoxyacetic acid | EDC, HOBt, DMF, RT | Activated ester | 90% | |
| Sulfonylpropylamine | DMF, 0°C to RT, 24 h | Final acetamide | 72% |
Key Reaction Mechanisms
-
Sulfonylation : Proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur of the sulfonyl chloride .
-
Amide Coupling : Utilizes a carbodiimide-mediated activation to form a stable O-acylisourea intermediate, facilitating nucleophilic acyl substitution by the amine .
Analytical Characterization
Reported data for structurally related compounds include:
Stability and Functional Group Reactivity
-
The sulfonamide group is hydrolytically stable under acidic/basic conditions but may degrade under prolonged heating .
-
The phenoxyacetamide moiety is susceptible to enzymatic cleavage in biological systems, as observed in related compounds .
Pharmacological Correlations
While pharmacological data for this specific compound are unavailable, structurally similar piperazine-sulfonamide-acetamide hybrids exhibit:
Scientific Research Applications
Anticancer Properties
Research indicates that N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell viability and promote apoptosis in various cancer cell lines. For instance, flow cytometry analyses have shown that this compound accelerates apoptosis in MCF cell-line models, suggesting its potential as an anti-cancer agent.
Case Study: Breast Cancer
In studies involving breast cancer cell lines, the compound was found to induce apoptosis through the activation of caspase pathways. This mechanism highlights its potential for further development as a targeted therapy in oncology.
Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective bactericidal action, making it a candidate for further development as an antimicrobial agent.
Case Study: Bacterial Infections
In laboratory settings, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values supporting its use as a potential treatment for bacterial infections.
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Oncology : As an anticancer agent targeting specific cell death pathways.
- Infectious Diseases : As a potential antimicrobial agent against resistant bacterial strains.
Mechanism of Action
The mechanism of action of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors, such as serotonin receptors, and modulate their activity. This interaction can influence various signaling pathways and result in therapeutic effects. The compound’s ability to cross the blood-brain barrier makes it particularly interesting for neurological research .
Comparison with Similar Compounds
Key Observations :
- Piperazine vs.
- Substituent Effects : The target compound’s 4-methoxyphenyl group may enhance CNS penetration compared to Example 118’s indazolyl group, which is bulkier and more polar.
- Synthetic Yield : Both the target compound and Example 118 achieve 65% yields, suggesting scalable synthetic routes for piperazine-sulfonamide hybrids .
Pharmacological Implications
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:
- Kinase Inhibition : Piperazine-sulfonamide derivatives in patents (e.g., Example 118) are often designed as kinase inhibitors, targeting cancer or inflammatory pathways . The sulfonyl group may facilitate ATP-binding pocket interactions.
- CNS Activity : The 4-methoxyphenyl group is common in serotonin (5-HT) receptor modulators. Comparatively, Obniska et al.’s anticonvulsants () use acetamide motifs but lack piperazine/sulfonyl groups, highlighting divergent design strategies .
Biological Activity
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group, which are critical for its biological activity. The molecular formula is , with a molecular weight of approximately 402.56 g/mol. The structural complexity allows for interactions with various biological targets, particularly in the central nervous system.
This compound primarily acts as a selective ligand for serotonin receptors, particularly the 5-HT1A receptor. Its mechanism involves modulating neurotransmitter systems, which can influence mood and anxiety levels. Research indicates that it may induce apoptosis in certain cancer cell lines, suggesting potential anti-cancer properties through an α1-independent pathway .
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models by enhancing serotonergic transmission.
- Anticancer Properties : The compound has shown promise in inducing apoptosis in prostate cancer cells, highlighting its potential use in oncology.
- Neuroprotective Effects : It may also have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Case Studies
Several studies have documented the biological activity of this compound:
- A study published in Molecular Pharmacology demonstrated that the compound effectively reduces tumor growth in xenograft models of prostate cancer .
- Another investigation highlighted its role as a D3 receptor antagonist, which may be relevant for treating substance use disorders .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)butyl)-2-benzothiazoleacetamide | Structure | Selective D3 receptor antagonist |
| N-(3-(4-methoxyphenyl)piperazine) | Structure | General serotonin receptor activity |
| (3-[4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propylamine | Structure | Antimicrobial and anticancer activities |
Q & A
Q. Table 1. Key Reaction Conditions for Sulfonylation Step
| Parameter | Optimal Value | Evidence Source |
|---|---|---|
| Temperature | 0–5°C | |
| Solvent | THF | |
| Reaction Time | 12–16 hours | |
| Yield Range | 60–75% |
Q. Table 2. Common Impurities and Mitigation Strategies
| Impurity | Source | Mitigation |
|---|---|---|
| Des-methyl derivative | Demethylation | Use argon atmosphere during storage |
| Hydrolyzed sulfonyl | Moisture exposure | Add molecular sieves to reactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
